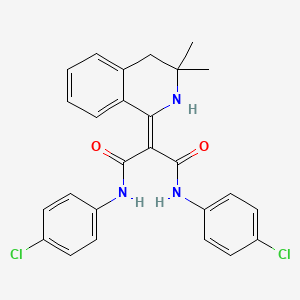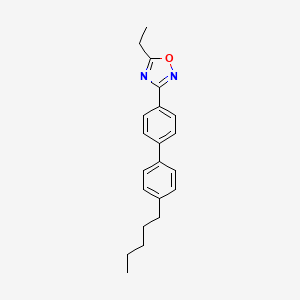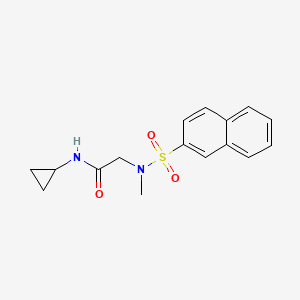
N,N'-双(4-氯苯基)-2-(3,3-二甲基-3,4-二氢-1(2H)-异喹啉亚甲基)丙二酰胺
描述
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide is a complex organic compound that belongs to the class of amides. This compound features a unique structure with chlorophenyl groups and a dihydroisoquinoline moiety, making it of interest in various fields of scientific research.
科学研究应用
Chemistry
In chemistry, N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent would depend on its ability to interact with specific molecular targets and pathways.
Industry
In industrial applications, N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoquinoline Core: Starting with a precursor such as 3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated benzene derivatives.
Amide Bond Formation: The final step involves the formation of the amide bonds, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
作用机制
The mechanism by which N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
N,N’-bis(4-chlorophenyl)propanediamide: Lacks the dihydroisoquinoline moiety.
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a propanediamide group.
Uniqueness
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide is unique due to its combination of chlorophenyl groups and the dihydroisoquinoline moiety. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O2/c1-26(2)15-16-5-3-4-6-21(16)23(31-26)22(24(32)29-19-11-7-17(27)8-12-19)25(33)30-20-13-9-18(28)10-14-20/h3-14,31H,15H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKUIHEOVAHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=C(C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937802 | |
| Record name | N~1~,N~3~-Bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170658-24-9 | |
| Record name | Propanediamide, N,N'-bis(4-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl- 1(2H)-isoquinolinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170658249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~3~-Bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4572698.png)
![Methyl 4-({[1-(pyridin-4-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B4572704.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B4572708.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4572712.png)
![methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4572720.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4572721.png)
![1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4572726.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,5-dimethoxybenzamide](/img/structure/B4572748.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4572762.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4572768.png)

![N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine](/img/structure/B4572788.png)
![methyl 13-cyclopropyl-4-(3-nitrophenyl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B4572793.png)
